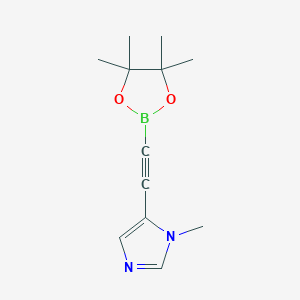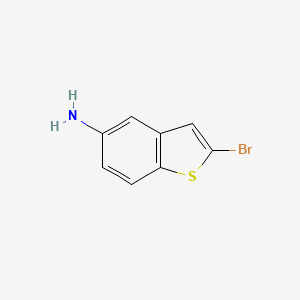
2-Cyclopropyl-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-methoxypyridine is a heterocyclic organic compound with a pyridine ring substituted with a cyclopropyl group at the 2-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methoxypyridine typically involves the cyclopropylation of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
- Oxidation products include 2-cyclopropyl-6-formylpyridine and 2-cyclopropyl-6-carboxypyridine.
- Reduction products include 2-cyclopropyl-6-methoxypiperidine.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-6-methoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyclopropyl and methoxy groups can influence the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
- 2-Cyclopropylpyridine
- 6-Methoxypyridine
- 2-Cyclopropyl-6-chloropyridine
Comparison: 2-Cyclopropyl-6-methoxypyridine is unique due to the presence of both cyclopropyl and methoxy groups, which can impart distinct chemical and biological properties. Compared to 2-Cyclopropylpyridine, the methoxy group in this compound can enhance its solubility and reactivity. Compared to 6-Methoxypyridine, the cyclopropyl group can increase its steric bulk and influence its binding interactions.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-cyclopropyl-6-methoxypyridine |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-8(10-9)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Clé InChI |
BYINRGDMHDQORF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)








![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)



